Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Whitepaper / Research Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.
Executive Summary
Cinnolin-4-ol hydrochloride (4-hydroxycinnoline HCl) represents a critical "privileged scaffold" in fragment-based drug discovery (FBDD). While often utilized merely as a synthetic intermediate, its structural homology to quinolines and quinazolines suggests intrinsic, albeit low-affinity, biological activity. This guide deconstructs the compound’s potential mechanism of action (MoA) through the lens of bioisosterism, focusing on its tautomeric equilibrium and potential binding modes within ATP-binding pockets of kinases and bacterial DNA gyrase complexes.
Chemical Identity & Physicochemical Properties
Understanding the MoA requires first addressing the dynamic nature of the core scaffold in physiological solution.
Tautomeric Equilibrium: In solution (DMSO/Water), cinnolin-4-ol exists predominantly as the cinnolin-4(1H)-one tautomer. The hydrochloride salt form ensures solubility but, upon buffering to physiological pH (7.4), the free base equilibrates.
Pharmacophore Features:
H-Bond Donor (HBD): The N1-H (in the -one form) or 4-OH (in the -ol form).
H-Bond Acceptor (HBA): The C=O carbonyl oxygen and the N2 nitrogen.
Pi-Stacking: The bicyclic aromatic system allows for intercalation or hydrophobic pocket occupancy.
Table 1: Physicochemical Profile
Property
Value/Description
Relevance to MoA
Molecular Weight
182.61 g/mol (HCl salt)
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Dominant Tautomer
Cinnolin-4(1H)-one
Mimics the donor-acceptor motif of purines (Adenine).
Neutral at physiological pH; capable of crossing membranes.
Mechanistic Speculation: The "Hinge Binder" Hypothesis
The primary speculative mechanism for Cinnolin-4-ol is as a Type I Kinase Inhibitor Fragment .
Hypothesis A: ATP-Competitive Kinase Inhibition
The structural geometry of the cinnolin-4(1H)-one tautomer presents a "Donor-Acceptor" motif ([NH]-[CO]) that is geometrically complementary to the hinge region of many protein kinases.
Mechanism: The molecule acts as an ATP mimetic.
Binding Mode:
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met).
C4=O (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue.
Hydrophobic Interaction: The benzene ring occupies the hydrophobic back-pocket (Gatekeeper residue vicinity).
Target Potentials: Based on scaffold homology, high potential targets include VEGFR2 and PI3K isoforms.
Hypothesis B: Bacterial DNA Gyrase Inhibition
Cinnolines are bioisosteres of quinolones (e.g., ciprofloxacin).
Mechanism: Intercalation into the DNA-Gyrase cleavage complex.
Interaction: The planar system intercalates between DNA base pairs, while the 4-oxo/4-hydroxyl group coordinates with Mg2+ ions bridging the drug to the enzyme.
Hypothesis C: PDE4 Inhibition
Recent literature suggests cinnoline derivatives inhibit Phosphodiesterase 4 (PDE4).[1] The core scaffold likely occupies the cAMP-binding pocket, mimicking the adenine ring of the substrate.
Visualizing the Mechanism
The following diagram illustrates the tautomeric shift and the hypothetical bidentate binding mode within a generic kinase hinge region.
Figure 1: Tautomeric equilibrium of Cinnolin-4-ol and its dual-pathway mechanistic potential targeting Kinase Hinge regions and DNA Gyrase complexes.
Experimental Validation Framework
To validate the "Hinge Binder" hypothesis, the following self-validating protocols are recommended.
An In-depth Technical Guide to Cinnolin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Cinnoline Scaffold - A Privileged Heterocycle in Medicinal Chemistry The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnoline Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a significant structural motif in the landscape of medicinal chemistry.[1] As an isostere of quinoline and isoquinoline, the cinnoline scaffold has garnered considerable attention from researchers due to the diverse and potent biological activities exhibited by its derivatives.[2] These activities span a wide therapeutic spectrum, including antibacterial, antifungal, anti-inflammatory, analgesic, and notably, antitumor properties.[3] The versatility of the cinnoline core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles, making it a "privileged scaffold" in the design of novel therapeutic agents.[4]
This technical guide focuses on a key derivative, Cinnolin-4-ol, and its hydrochloride salt. Cinnolin-4-ol serves as a crucial starting material and a key intermediate in the synthesis of a multitude of biologically active molecules. Understanding its chemical identity, synthesis, and analytical characterization is paramount for its effective utilization in drug discovery and development programs. This document provides a comprehensive overview of Cinnolin-4-ol hydrochloride, from its fundamental chemical properties to its practical applications, tailored for the discerning scientist in the pharmaceutical and life sciences sectors.
Part 1: Chemical Identity and Physicochemical Properties
CAS Number and Nomenclature
A point of ambiguity often arises concerning the CAS (Chemical Abstracts Service) number for Cinnolin-4-ol and its hydrochloride salt. The parent compound, Cinnolin-4-ol, is authoritatively assigned CAS Number 875-66-1 .[5] It is important to note that Cinnolin-4-ol exists in a tautomeric equilibrium with its keto form, Cinnolin-4(1H)-one , which is sometimes assigned a separate CAS Number, 18514-84-6 .
For the hydrochloride salt, a specific and universally recognized CAS number is not consistently reported across major chemical databases. While some commercial suppliers may list a CAS number such as 667467-64-3, it is not uncommon for the salt to be cataloged under the parent compound's CAS number. Therefore, when sourcing or documenting this compound, it is crucial to specify the hydrochloride form explicitly.
The chemical structure of Cinnolin-4-ol is characterized by a fused benzene and pyridazine ring system, with a hydroxyl group at the 4-position. As mentioned, it exhibits keto-enol tautomerism, existing in equilibrium between the 'ol' (enol) and 'one' (keto) forms. This equilibrium can be influenced by factors such as the solvent, pH, and whether the compound is in solution or in the solid state.
Figure 1: Tautomeric equilibrium between Cinnolin-4-ol and Cinnolin-4(1H)-one.
The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the cinnoline ring, typically the N1 nitrogen, by hydrochloric acid. This enhances the aqueous solubility of the compound, a desirable property for many biological and pharmaceutical applications.
Physicochemical Data
Quantitative data for Cinnolin-4-ol hydrochloride is not extensively reported in readily accessible literature. The data presented below is for the parent compound, Cinnolin-4-ol, and should be considered as a close approximation.
The synthesis of the cinnoline ring system has been an area of active research since its discovery.[4] The most relevant and historically significant method for the preparation of 4-hydroxycinnolines is the Richter Cinnoline Synthesis .[7] This method, along with a procedure for the subsequent hydrochloride salt formation, is detailed below.
The Richter Cinnoline Synthesis: A Mechanistic Overview
The Richter synthesis involves the cyclization of an ortho-alkynyl aryldiazonium salt. This reaction proceeds through a series of intramolecular steps to form the cinnoline ring system. The choice of starting materials and reaction conditions can be adapted to introduce various substituents onto the core structure.
Figure 2: Simplified workflow of the Richter Cinnoline Synthesis.
Experimental Protocol: Synthesis of Cinnolin-4-ol
The following protocol is a generalized procedure based on the principles of the Richter synthesis and subsequent decarboxylation.
Step 1: Diazotization of o-Aminophenylpropiolic Acid
Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-water bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide test.
Stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Step 2: Cyclization to 4-Hydroxycinnoline-3-carboxylic Acid
Gently warm the solution containing the diazonium salt to approximately 70 °C.
Intramolecular cyclization will occur, often accompanied by the evolution of nitrogen gas.
Upon cooling, 4-hydroxycinnoline-3-carboxylic acid will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with cold water, and dry.[8]
Step 3: Decarboxylation to Cinnolin-4-ol
Heat the isolated 4-hydroxycinnoline-3-carboxylic acid above its melting point.
Carbon dioxide will be evolved, and the crude Cinnolin-4-ol will be obtained.
The product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]
Preparation of Cinnolin-4-ol Hydrochloride
The conversion of Cinnolin-4-ol to its hydrochloride salt is a standard acid-base reaction.
Step 1: Dissolution
Dissolve the purified Cinnolin-4-ol in a suitable organic solvent, such as diethyl ether or ethanol.
Step 2: Acidification
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 4 M HCl in dioxane or ethereal HCl) to the Cinnolin-4-ol solution with stirring.[3]
The hydrochloride salt will precipitate out of the solution.
Step 3: Isolation and Drying
Collect the precipitated solid by vacuum filtration.
Wash the solid with a small amount of the organic solvent used for the reaction to remove any unreacted starting material or excess acid.
Dry the Cinnolin-4-ol hydrochloride under vacuum to obtain the final product.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of Cinnolin-4-ol hydrochloride. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the number and chemical environment of the hydrogen atoms in the molecule. For a related compound, 4-hydroxynaphto[2,3-h]cinnoline-7,12-dione, signals for the aromatic protons of the quinone appear between δ 8.0 and 8.6 ppm, and a broad signal for the -NH proton is observed at 13.9 ppm in DMSO-d₆.[9] For Cinnolin-4-ol, one would expect to see a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring, and a signal for the proton on the pyridazinone ring. The position of the hydroxyl and NH protons can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. Aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbonyl carbon of the keto tautomer would be expected to appear further downfield (δ > 160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational bands to expect for Cinnolin-4-ol include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
N-H stretch: A band around 3300-3500 cm⁻¹ for the N-H group in the keto tautomer.
C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the keto tautomer.
C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring system.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Cinnolin-4-ol (C₈H₆N₂O), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 146.15. The fragmentation pattern can provide further structural information.
Part 4: Applications in Drug Discovery and Development
The Cinnolin-4-ol scaffold is a valuable building block for the synthesis of more complex molecules with therapeutic potential, particularly in the area of oncology. Its structural similarity to quinazolines and quinolines, which are cores of numerous approved drugs, makes it an attractive starting point for the design of novel kinase inhibitors.
Cinnolin-4-ol as a Precursor for Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] The 4-aminoquinazoline and related heterocyclic cores are well-established pharmacophores for the development of kinase inhibitors.[11] Cinnolin-4-ol can be readily converted to 4-chlorocinnoline, which then serves as an electrophilic partner for nucleophilic aromatic substitution (SNAᵣ) reactions with various amines to generate a library of 4-aminocinnoline derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.
Figure 3: General synthetic scheme for the preparation of 4-aminocinnoline-based kinase inhibitors from Cinnolin-4-ol.
Bioisosteric Replacement and Scaffold Hopping
In drug design, the concept of bioisosteric replacement is often employed to modify the properties of a lead compound while retaining its biological activity. The cinnoline ring system can be considered a bioisostere of other important heterocyclic scaffolds, such as quinazoline and quinoline. Researchers can "scaffold hop" from a known quinazoline-based kinase inhibitor to a cinnoline-based analogue to explore new intellectual property space and potentially improve properties like selectivity, metabolic stability, or solubility. Cinnolin-4-ol provides a convenient entry point for the synthesis of such novel cinnoline-based compounds.
Conclusion
Cinnolin-4-ol hydrochloride is a fundamentally important chemical entity for researchers and scientists engaged in drug discovery, particularly in the field of oncology. Its well-defined chemical structure, accessible synthesis via the Richter pathway, and its utility as a versatile intermediate make it a valuable tool in the medicinal chemist's arsenal. A thorough understanding of its properties and reactivity, as outlined in this guide, is crucial for leveraging the full potential of the privileged cinnoline scaffold in the development of the next generation of targeted therapeutics. As the quest for novel and effective kinase inhibitors continues, the strategic application of Cinnolin-4-ol and its derivatives is poised to remain a significant area of research and innovation.
References
Bahner, C.T.; Pace, E.S.; Prevost, R. Quaternary Salts of Styryl Pyridines and Quinolines. J. Am. Chem. Soc.1951 , 73, 3407–3408. [Link]
Hussein, M.; Ismail, M.; El-Adly, R. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry2016 , 6, 207-219. [Link]
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results2022 , 1-11. [Link]
PubChem. 4-Cinnolinol. National Center for Biotechnology Information. [Link]
(PDF) Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. [Link]
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
Elderfield, R. C.; Maggiolo, A. D. Preparation of 4-hydroxyquinoline compounds. U.S.
A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Innovative Ideas and Testimonies. [Link]
Das, D.; et al. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry2019 , 170, 55-72. [Link]
¹H NMR spectra of 4-hydroxynaphto[2,3-h]cinnoline-7,12-dione (Q2) in... ResearchGate. [Link]
El-Damasy, A. K.; et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules2023 , 28(7), 3020. [Link]
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cinnolin-4-ol Hydrochloride
Abstract This document provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cinnolin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Cinnolin-4-ol hydrochloride. Cinnolin-4-ol, a polar heterocyclic compound, presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. This application note details a robust methodology employing a C18 stationary phase with an aqueous-organic mobile phase, ensuring reliable and reproducible quantification. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a method, but a foundational understanding of the principles guiding each step. The validation of this method is rigorously structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in a regulated environment.
Introduction: The Analytical Challenge
Cinnolin-4-ol is a heterocyclic aromatic compound of interest in pharmaceutical research. As a polar molecule, its analysis by reversed-phase HPLC can be challenging due to poor retention on conventional non-polar stationary phases.[1][2] The hydrochloride salt form, while often improving aqueous solubility, further emphasizes the need for a well-developed chromatographic method that can handle highly aqueous mobile phases without compromising column integrity or reproducibility.[1]
This guide addresses these challenges by presenting a systematic approach to method development and validation. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The subsequent validation protocol provides a clear framework for establishing the method's specificity, linearity, accuracy, precision, and robustness, ensuring the integrity of the analytical data generated.
Physicochemical Properties of Cinnolin-4-ol
A thorough understanding of the analyte's properties is fundamental to effective method development.
As a polar compound, Cinnolin-4-ol hydrochloride is expected to be soluble in aqueous and polar organic solvents. Experimental verification is a necessary first step.
General Knowledge
UV Absorbance
Cinnoline derivatives exhibit UV absorbance.[4][5] An initial UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
General Knowledge
Chromatographic Method Development
The goal is to achieve a symmetric peak for Cinnolin-4-ol hydrochloride, well-resolved from any potential impurities or degradants, within a reasonable runtime. A reversed-phase approach is selected for its versatility and wide applicability in pharmaceutical analysis.[6]
Rationale for Parameter Selection
Column: A C18 column is the most common starting point for reversed-phase HPLC.[6] Given the polar nature of Cinnolin-4-ol, a column designed for use with highly aqueous mobile phases (an "aqueous C18" or polar-endcapped C18) is recommended to prevent phase collapse and ensure reproducible retention times.[1]
Mobile Phase: A combination of a buffered aqueous phase and an organic modifier allows for the fine-tuning of analyte retention.
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH helps to suppress the ionization of residual silanols on the stationary phase, leading to improved peak shape for basic compounds like Cinnolin-4-ol. Formic acid is also volatile and compatible with mass spectrometry (MS) detection if desired.
Organic Phase (B): Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and lower viscosity compared to methanol.
Detection: Based on the known UV-absorbing properties of the cinnoline scaffold, a UV detector is appropriate.[4][5] A photodiode array (PDA) detector is ideal for initial development to determine the λmax of Cinnolin-4-ol hydrochloride. Based on related structures, a starting wavelength of 254 nm is proposed for monitoring, pending experimental verification.
Gradient Elution: A gradient elution is chosen to ensure the elution of any less polar impurities and to clean the column after each injection, providing a robust and efficient separation.
Optimized HPLC Method Parameters
The following table summarizes the recommended starting conditions for the analysis of Cinnolin-4-ol hydrochloride.
Parameter
Recommended Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent aqueous-stable C18
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
PDA/UV at 254 nm (or experimentally determined λmax)
Sample Diluent
50:50 Water:Acetonitrile
Experimental Protocols
Preparation of Solutions
Standard Stock Solution (1 mg/mL):
Accurately weigh approximately 10 mg of Cinnolin-4-ol hydrochloride reference standard.
Transfer to a 10 mL volumetric flask.
Add approximately 5 mL of sample diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to volume with the sample diluent and mix thoroughly.
Working Standard Solutions:
Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for linearity and quantitation.
Sample Preparation:
The preparation of sample solutions will depend on the matrix (e.g., bulk drug, formulation). A generic procedure is as follows:
Accurately weigh a portion of the sample containing approximately 10 mg of Cinnolin-4-ol hydrochloride.
Transfer to a 10 mL volumetric flask.
Add approximately 5 mL of sample diluent and sonicate for 15 minutes.
Allow the solution to return to room temperature.
Dilute to volume with the sample diluent and mix thoroughly.
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC System Setup and Operation
Prime all solvent lines with their respective mobile phases.
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
Perform a blank injection (sample diluent) to ensure the system is clean.
Inject the prepared standard and sample solutions.
Integrate the peak corresponding to Cinnolin-4-ol hydrochloride.
Method Validation Protocol (ICH Q2(R2))
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines.[7][8][9]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
Inject the sample diluent (blank).
Inject a standard solution of Cinnolin-4-ol hydrochloride.
Inject a sample solution.
If available, inject solutions of known impurities or a placebo formulation.
Subject a sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation. Inject the stressed sample.
Acceptance Criteria:
The blank should show no interfering peaks at the retention time of the Cinnolin-4-ol hydrochloride peak.
The peak for Cinnolin-4-ol hydrochloride in the sample should be spectrally pure, as determined by a PDA detector.
The Cinnolin-4-ol hydrochloride peak should be well-resolved from any degradation products or impurity peaks (resolution > 2.0).
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
Prepare a series of at least five concentrations of Cinnolin-4-ol hydrochloride standard across the range of 50% to 150% of the expected sample concentration (e.g., 10, 25, 50, 75, 100 µg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.
Protocol:
Prepare a placebo sample spiked with Cinnolin-4-ol hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The relative standard deviation (RSD) for repeatability should be ≤ 2.0%.
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria:
The LOQ should be verified by analyzing a standard at the determined concentration and demonstrating acceptable precision (RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Flow rate (± 0.1 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (e.g., ± 2% organic)
Analyze a standard solution under each modified condition.
Acceptance Criteria:
The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits.
The changes in the results should be minimal, demonstrating the reliability of the method during normal usage.
System Suitability
Before each analytical run, a system suitability standard (a mid-range concentration of Cinnolin-4-ol hydrochloride) should be injected five times.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
≤ 2.0
Theoretical Plates
≥ 2000
%RSD of Peak Areas
≤ 2.0%
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Cinnolin-4-ol hydrochloride. By employing an aqueous-stable C18 column and a gradient elution with a simple acidic mobile phase, excellent peak shape and resolution can be achieved. The comprehensive validation protocol, grounded in ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy and accurate results for researchers and drug development professionals.
Caption: Figure 2: Data Flow from Sample to Result.
References
PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
SGE Analytical Science. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
RSC Publishing. (2014). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Retrieved from [Link]
GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]
RSC Publishing. (2014). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. Retrieved from [Link]
PubChem. (n.d.). 4-Cinnolinol. Retrieved from [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
ResearchGate. (n.d.). UV-VIS spectra of cinnoline 3 in pure form and after released from.... Retrieved from [Link]
arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]
Journal of the Chemical Society C. (1969). Polycyclic cinnoline derivatives. Part XVII. Ultraviolet absorption of bromobenzo[c]cinnolines and their oxides. Retrieved from [Link]
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]
ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. Retrieved from [Link]
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]
PMC. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
IJPRA. (2025). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. Retrieved from [Link]
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
Developing an antibacterial assay for Cinnolin-4-ol hydrochloride
Executive Summary This Application Note details the protocol for evaluating the antibacterial efficacy of Cinnolin-4-ol hydrochloride , a nitrogen-containing heterocycle structurally related to the quinolone class of ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the protocol for evaluating the antibacterial efficacy of Cinnolin-4-ol hydrochloride , a nitrogen-containing heterocycle structurally related to the quinolone class of antibiotics. While the cinnoline scaffold offers promising bioactivity (DNA gyrase inhibition), its physicochemical properties—specifically the hydrochloride salt form and tautomeric equilibrium (4-ol vs. 4-one)—require precise assay conditions to avoid artifacts.
This guide moves beyond standard textbook procedures, integrating CLSI (Clinical and Laboratory Standards Institute) guidelines with specific adaptations for handling heterocyclic hydrochloride salts.
Compound Management & Stock Preparation
The Critical First Step: Inconsistent data often stems from poor stock management. Cinnolin-4-ol HCl is a salt; it is likely hygroscopic and acidic.
Physicochemical Considerations
Molecular Weight (MW):
Cinnolin-4-ol (
): ~146.15 g/mol
Cinnolin-4-ol HCl (
): ~182.61 g/mol
Note: Always use the salt MW for molarity calculations.
Solubility: The HCl salt enhances water solubility compared to the free base, but DMSO (Dimethyl Sulfoxide) is the required solvent for "Master Stocks" to ensure long-term stability and prevent freeze-thaw precipitation.
Acidity: The HCl moiety can lower the pH of the assay medium.[1] While the buffering capacity of Mueller-Hinton Broth is generally sufficient at MIC levels (
), high-concentration screening () requires a pH check.
Stock Solution Protocol
Weighing: Weigh ~10 mg of Cinnolin-4-ol HCl into a sterile, antistatic microtube.
Solvent Calculation: Calculate the volume of 100% DMSO required to achieve a 10,240 µg/mL (or 10.24 mg/mL) stock.
Why 10,240? It allows for exact binary (log2) serial dilutions down to meaningful concentrations (e.g., 10240
5120 ... 0.5 µg/mL).
Dissolution: Vortex until fully dissolved. Sonicate for 30 seconds if particles persist.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the assay development, distinguishing between the screening phase (MIC) and the characterization phase (Time-Kill).
Figure 1: High-level workflow for Broth Microdilution (BMD) assay development.
Assay 1: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of Cinnolin-4-ol HCl that completely inhibits visible bacterial growth.
Pick 3-5 colonies from a fresh overnight agar plate.
Suspend in saline to match 0.5 McFarland Standard (approx.
CFU/mL).
Dilute: Dilute this suspension 1:150 in CAMHB. This yields
CFU/mL.
Step 3: Assay Initiation
Add 50 µL of the diluted inoculum to wells in Columns 1–11.
Final Volume: 100 µL per well.
Final Bacterial Concentration:
CFU/mL.
Final Drug Concentration: Halved (e.g., Col 1 is now 64 µg/mL).
Add 50 µL of sterile CAMHB to Column 12 (Sterility Control).
Step 4: Incubation & Reading
Seal plate with a gas-permeable film to prevent evaporation.
Incubate at 35°C ± 2°C for 16–20 hours in ambient air.
Read:
Visual: Look for a "button" of cells or turbidity. The MIC is the first clear well.
Spectrophotometric: Read OD600. Subtract the "Sterility Control" blank.
Assay 2: Time-Kill Kinetics
Objective: Determine if Cinnolin-4-ol HCl is bactericidal (
reduction) or bacteriostatic .
Protocol Steps
Setup: Prepare tubes with CAMHB containing Cinnolin-4-ol HCl at 1x MIC, 2x MIC, and 4x MIC . Include a Growth Control (no drug).
Inoculum: Add bacteria to a final density of
CFU/mL.
Sampling: Incubate at 35°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours .
Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.
Analysis: Plot
vs. Time.
Bactericidal:
decrease from the initial inoculum at 24h.
Bacteriostatic:
decrease or maintenance of stasis.
Data Presentation & Analysis
Plate Layout Visualization
Use this layout to map your experiment.
Figure 2: Suggested plate map including test compound, positive control (Ciprofloxacin), and assay controls.
Calculating Results
Summarize MIC data in a table format.
Compound
Strain
MIC (g/mL)
Interpretation
Cinnolin-4-ol HCl
E. coli ATCC 25922
X
Valid if QC strain is within range
Ciprofloxacin
E. coli ATCC 25922
0.004 - 0.015
CLSI QC Range Check
DMSO Control
E. coli ATCC 25922
>64 (Growth)
Ensures solvent is non-toxic
Troubleshooting & "Field-Proven" Insights
Issue
Probable Cause
Solution
Precipitation in Wells
High concentration or "Salting out"
The HCl salt may precipitate at neutral pH if concentration >100 µg/mL. Check solubility in CAMHB before assay.
Skipped Wells
Pipetting error or contamination
Use multichannel pipettes. Ensure tips don't touch the liquid in the reservoir when aspirating.[4]
Trailing Endpoints
Partial inhibition (common with static drugs)
Read the MIC as the point of reduction in OD600 compared to growth control, rather than 100% visual clearing.
Yellow Media
Acidification by HCl salt
Cinnolin-4-ol HCl is acidic. If the highest concentration well turns yellow (indicating pH drop), buffer the media with 100 mM MOPS (pH 7.2).
References
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. EUCAST. [Link]
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. (Provides context on the 4-oxo/4-hydroxy pharmacophore shared by cinnolines). [Link]
Experimental protocol for testing Cinnolin-4-ol hydrochloride's anti-inflammatory effects
Application Note: Evaluation of Anti-Inflammatory Potency of Cinnolin-4-ol Hydrochloride Executive Summary This application note outlines a rigorous experimental framework for evaluating the anti-inflammatory efficacy of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Evaluation of Anti-Inflammatory Potency of Cinnolin-4-ol Hydrochloride
Executive Summary
This application note outlines a rigorous experimental framework for evaluating the anti-inflammatory efficacy of Cinnolin-4-ol hydrochloride . While the cinnoline scaffold is a privileged structure in medicinal chemistry with known bioactivity—ranging from antibacterial to antitumor effects—its specific anti-inflammatory profile requires precise characterization to distinguish true efficacy from cytotoxicity.[1][2]
This protocol utilizes a tiered approach:
In Vitro Screening: Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages to determine IC50 values for Nitric Oxide (NO) and cytokine suppression.[1][2]
In Vivo Validation: The carrageenan-induced paw edema model to assess acute anti-inflammatory pharmacodynamics.
Compound Formulation & Handling
Critical Technical Insight: Cinnolin-4-ol is supplied here as the hydrochloride salt .[1][2][3] While this improves aqueous solubility compared to the free base, it introduces significant acidity. Direct addition to cell culture media without buffering will acidify the medium, causing non-specific cell death that mimics anti-inflammatory activity (false positive).
Stock Preparation: Dissolve Cinnolin-4-ol HCl in dimethyl sulfoxide (DMSO) to create a 100 mM stock solution.
Working Solution: Dilute the stock into phosphate-buffered saline (PBS) or media.[1][2]
pH Adjustment: Check the pH of the highest working concentration. If pH < 7.2, neutralize with 0.1N NaOH before adding to cells.[1][2]
Vehicle Control: Ensure the final DMSO concentration in all assays is < 0.1% (v/v) to avoid solvent toxicity.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the screening cascade, ensuring decision gates are met before progressing to animal models.
Figure 1: Tiered experimental workflow for validating anti-inflammatory activity.
Phase 1: In Vitro Macrophage Assay (RAW 264.7)[4]
The RAW 264.7 murine macrophage line is the industry standard for inflammation screening.[1][2] Upon stimulation with LPS (an endotoxin), these cells activate the TLR4/NF-κB pathway, releasing Nitric Oxide (NO), TNF-α, and IL-6.
Cell Viability (Cytotoxicity Control)
Objective: To ensure that reduced inflammation is due to drug mechanism, not cell death.[2]
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with Cinnolin-4-ol HCl (0.1, 1, 10, 50, 100 µM) for 1h.
Stimulation: Add LPS (1 µg/mL) and incubate for 24h.
Drug Control: LPS + Dexamethasone (1 µM) or Indomethacin (10 µM).[1][2]
Mechanistic Rationale & Pathway
Cinnoline derivatives often function by interfering with the NF-κB signaling cascade or by directly inhibiting enzymes like COX-2 or iNOS.[1][2] The diagram below details the specific pathway interrogation points.
Figure 2: Putative mechanism of action. Cinnoline derivatives typically modulate the NF-κB translocation pathway.[1]
Phase 2: In Vivo Validation (Carrageenan-Induced Paw Edema)
This model is chosen for its high reproducibility in testing non-steroidal anti-inflammatory drugs (NSAIDs) and novel small molecules.[1][2]
Protocol:
Animals: Male Wistar rats (180–220 g) or Swiss albino mice.
One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the LPS control group.
Significance threshold: p < 0.05.
References
Cinnoline Scaffold Review
El-Naggar, A. M., et al. (2024).[4] "A concise review on cinnoline scaffold: Biological activities and drug development potential." Wisdom Library / Medicinal Chemistry Reviews.
(General reference for scaffold bioactivity).[1][2]
In Vitro Protocol (RAW 264.7)
Friedman, M., et al. (2022). "Guidelines for anti-inflammatory assays in RAW 264.7 cells.
(Standard methodology for NO/Cytokine assays).[1][2]
In Vivo Protocol (Carrageenan Model)
Mendes, S. J., et al. (2015). "Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of quinoline derivatives." PubMed.[1][2][5]
(Validation of similar heterocyclic salts in paw edema models).[1][2]
Compound Properties
PubChem. (2025).[1][2] "Cinnolin-4-ol (Compound CID 255799)."[1][2] National Library of Medicine.[1][2][6]
Cinnoline derivatives as potential tools in chemical biology
Executive Summary: The Cinnoline Advantage In the landscape of nitrogen heterocycles, cinnoline (1,2-benzodiazine) represents a distinct yet underutilized pharmacophore compared to its isomers, quinoline and quinoxaline....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cinnoline Advantage
In the landscape of nitrogen heterocycles, cinnoline (1,2-benzodiazine) represents a distinct yet underutilized pharmacophore compared to its isomers, quinoline and quinoxaline. For chemical biologists and medicinal chemists, the cinnoline core offers specific physicochemical advantages:
Enhanced Water Solubility: The presence of the adjacent diaza-linkage (–N=N–) lowers the lipophilicity (logP) compared to quinoline, improving the aqueous solubility of probe molecules.
Unique H-Bonding Geometry: The N2 nitrogen serves as a distinct hydrogen bond acceptor, critical for binding in kinase hinge regions (e.g., c-Met, EGFR, PI3K).
Tunable Fluorescence: 3,4-disubstituted cinnolines exhibit Intramolecular Charge Transfer (ICT) properties, making them excellent candidates for "turn-on" bioimaging probes.
This guide details the protocols for utilizing cinnoline derivatives as kinase inhibitors and fluorescent sensors, supported by robust synthetic pathways.
Module A: Cinnolines as Kinase Inhibitors
The Pharmacophore: Bioisosterism in Action
Cinnoline acts as a bioisostere to the privileged quinazoline scaffold found in drugs like Gefitinib or Erlotinib. The N1-N2 bond alters the electronic distribution, often maintaining potency while improving the pharmacokinetic profile.
Mechanism of Action (SAR)
Hinge Binding: The N1 atom typically mimics the N1 of quinazoline, accepting a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
Solvent Exposure: Substituents at the C3 position project into the solvent front, allowing for solubility-enhancing groups (morpholine, piperazine).
Hydrophobic Pocket: The C4 position usually hosts an aromatic moiety (aniline or phenol) that occupies the hydrophobic back pocket.
Objective: Determine the IC50 of a novel Cinnoline-4-carboxamide derivative against EGFR(T790M).
Materials:
Cinnoline test compound (10 mM in DMSO).
Recombinant EGFR(T790M) kinase domain.
Fluorescein-labeled Poly-GT substrate.
ATP (Ultrapure).
Terbium-labeled anti-phospho-substrate antibody.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point serial dilution of the cinnoline derivative in 100% DMSO (starting at 10 µM).
Master Mix: Dilute the kinase enzyme in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Reaction Initiation:
Add 5 µL of Compound solution to a 384-well plate.
Add 10 µL of Enzyme Master Mix. Incubate for 15 minutes at RT (allows compound to bind the active site).
Add 10 µL of Substrate/ATP Mix (Km concentration of ATP is critical for competitive analysis).
Incubation: Seal plate and incubate for 60 minutes at RT.
Detection: Add 25 µL of EDTA/Tb-Antibody detection mix to stop the reaction.
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Ex: 340 nm, Em: 495 nm/520 nm).
Data Analysis: Plot the TR-FRET ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve to extract IC50.
Validation Criteria:
Z'-Factor: Must be > 0.5 for the assay to be valid.
Reference: Use Staurosporine as a positive control (expected IC50 < 10 nM).
Module B: Bioimaging & Sensing
The Fluorophore: Push-Pull Systems
Cinnoline derivatives, particularly those with electron-donating groups at C6/C7 and electron-withdrawing groups at C3/C4, exhibit strong fluorescence. They are increasingly used to image lipid droplets or detect metal ions (e.g., Fe³⁺, Al³⁺) via chelation-enhanced fluorescence (CHEF).
Protocol: Solvatochromic Characterization
Objective: Assess the environmental sensitivity of a Cinnoline probe for organelle imaging.
Methodology:
Solvent Selection: Prepare 10 µM solutions of the probe in Toluene (non-polar), DCM, Acetonitrile, Methanol, and PBS (polar).
Spectroscopy: Record UV-Vis absorption and Fluorescence emission spectra for each solvent.
Quantum Yield (Φ) Calculation:
Use Quinine Sulfate (0.1 N H2SO4, Φ=0.54) as the standard.
Calculate Φ using the integrated emission area and absorbance at excitation wavelength.
Note: A red shift in emission with increasing solvent polarity indicates a strong ICT character, suitable for membrane or lipid droplet staining.
Visualization: Cinnoline Chemical Biology Workflow
The following diagram illustrates the integrated workflow from scaffold design to biological application.
Figure 1: Iterative workflow for developing cinnoline-based chemical biology tools.
Module C: Synthetic Access (The "Make")
Strategic Analysis
While the classic Richter synthesis (diazotization of o-aminoarylalkynes) is useful, modern medicinal chemistry relies on the Suzuki-Miyaura coupling of halogenated cinnolines to rapidly generate libraries.
Protocol: Late-Stage Diversification of 4-Chlorocinnoline
Objective: Synthesize a 4-aryl-substituted cinnoline library member.
This diagram details the Structure-Activity Relationship (SAR) logic for kinase inhibitors.
Figure 2: Structural logic for optimizing cinnoline derivatives against kinase targets.
Quantitative Data Summary
Table 1: Comparative Properties of Cinnoline vs. Quinoline Scaffolds
Property
Quinoline
Cinnoline
Impact on Chemical Biology
LogP (Lipophilicity)
High
Moderate/Low
Cinnoline probes have better aqueous solubility in cellular assays.
H-Bond Acceptors
1 (N1)
2 (N1, N2)
N2 offers unique binding modes in kinase active sites (e.g., PI3K).
pKa (Conjugate Acid)
~4.9
~2.6
Cinnoline is less basic; less likely to be protonated at physiological pH.
Fluorescence
Weak (usually)
Tunable (ICT)
Cinnoline is superior for designing "turn-on" fluorescent sensors.
References
Discovery of Cinnoline Derivatives as Potent PI3K Inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters (2021).[1][2]
Context: Details the synthesis and IC50 determination (0.264 μM) of cinnoline-based PI3K inhibitors.
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
Source: Molecules (PMC - NIH).
Context: Comprehensive review of the pharmacological profile, including TOP1 targeting and kinase inhibition.[3][4]
Recent Advances in Quinoline Based Fluorescent Probes.
Source: Crimson Publishers / ResearchGate.
Context: Discusses the structural similarities and the "push-pull" mechanisms relevant to benzodiazine fluorophores.
Structure–Activity Relationship Studies Based on Quinazoline Derivatives.
Source: MDPI.
Context: Provides the foundational SAR logic (Bioisosterism) for replacing quinazoline with cinnoline in EGFR inhibitors.
Cinnoline - Wikipedia (Chemical Data).
Source: Wikipedia.
Context: Verification of physicochemical properties (pKa, Richter synthesis history).
Improving the yield and purity of Cinnolin-4-ol hydrochloride synthesis
Welcome to the technical support guide for the synthesis of Cinnolin-4-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Cinnolin-4-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. My goal is to provide you with field-tested insights and robust troubleshooting strategies to help you overcome common challenges, thereby improving both the final yield and purity of your product. The methodologies discussed herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary route discussed is the Borsche-Herbert reaction, which involves the diazotization of 2-aminoacetophenone followed by an intramolecular cyclization.[1][2]
Question 1: Why is my final yield of Cinnolin-4-ol unexpectedly low?
A low yield is one of the most frequent challenges. The root cause can typically be traced back to one of two critical stages: the diazotization of the starting material or the subsequent cyclization to form the cinnoline ring.
Potential Cause A: Incomplete or Failed Diazotization
The formation of the diazonium salt from 2-aminoacetophenone is highly sensitive to reaction conditions. This intermediate is unstable at elevated temperatures, and its incomplete formation is a primary reason for low yields.
Scientific Rationale: Diazotization requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid. The resulting electrophilic nitrosating agent (often dinitrogen trioxide or the nitrosonium ion, NO⁺) reacts with the primary aromatic amine.[3] This reaction must be kept cold (typically 0-5 °C) to prevent the thermally labile diazonium salt from decomposing into nitrogen gas and a highly reactive aryl cation, which can lead to a plethora of unwanted byproducts.[4]
Solutions & Protocols:
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more consistent cooling.
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of 2-aminoacetophenone. This prevents localized temperature spikes and ensures the nitrous acid is consumed as it is formed.
Verify Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite and a sufficient excess of acid (at least 3 equivalents: two for the diazotization and one to maintain acidity) to drive the reaction to completion.
Potential Cause B: Inefficient Intramolecular Cyclization
Even if the diazonium salt is formed efficiently, the subsequent ring-closing step to form the Cinnolin-4-ol can be sluggish or incomplete.
Scientific Rationale: The cyclization is an intramolecular electrophilic attack by the diazonium group onto the enol or enolate form of the acetyl group. This process often requires thermal energy to overcome the activation barrier. The pH of the solution can also play a role in the enol/enolate equilibrium.
Solutions & Protocols:
Controlled Heating: After the diazotization is complete, the reaction mixture often needs to be warmed to facilitate cyclization. A typical procedure involves heating the solution to around 80 °C for an extended period (e.g., 24-48 hours).[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
Ensure Proper Acidity: The reaction is typically carried out in a strong acid like hydrochloric or sulfuric acid, which catalyzes the cyclization.[1] Ensure the mixture remains acidic throughout the heating phase.
Parameter
Recommended Condition
Rationale
Diazotization Temp.
0–5 °C
Prevents premature decomposition of the diazonium salt intermediate.
NaNO₂ Addition
Slow, dropwise
Avoids localized overheating and uncontrolled side reactions.
Cyclization Temp.
60–80 °C
Provides activation energy for the ring-closing reaction.
Reaction Time
24–48 hours (post-diazotization)
Allows the slower cyclization step to proceed to completion.
Question 2: My final Cinnolin-4-ol hydrochloride product is impure. What are the likely contaminants and how can I remove them?
Purity is paramount for subsequent applications. Impurities often arise from unreacted starting materials, side-products from the reaction, or decomposition.
Potential Cause A: Presence of Unreacted 2-Aminoacetophenone
If the initial diazotization was incomplete, the starting amine will remain in the reaction mixture.
Solution: As a basic compound, 2-aminoacetophenone can often be removed during the workup. Cinnolin-4-ol is amphoteric but will precipitate as the hydrochloride salt from an acidic solution, while the starting material may remain dissolved. The primary solution, however, is to optimize the reaction conditions as described in Question 1 to ensure full conversion.
Potential Cause B: Formation of Tarry, Polymeric Byproducts
Decomposition of the diazonium salt can lead to the formation of complex, often colored, phenolic and polymeric impurities that are difficult to remove.
Solution: Purification via Recrystallization
Recrystallization is the most effective method for purifying the crude Cinnolin-4-ol free base before its conversion to the hydrochloride salt.[6] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[7]
Detailed Recrystallization Protocol:
Solvent Selection: Choose a solvent in which Cinnolin-4-ol has high solubility when hot and low solubility when cold. Ethanol, isopropanol, or aqueous ethanol are often good starting points.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Adding too much solvent will significantly reduce the recovery yield.
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this period.
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a moderate temperature.
Solution: Purification via Salt Formation
Converting the purified Cinnolin-4-ol free base to its hydrochloride salt is also an excellent final purification step.
Dissolve the purified Cinnolin-4-ol in a suitable solvent like anhydrous ethanol or acetone.
Slowly add a solution of HCl (e.g., concentrated HCl or HCl in isopropanol) while stirring.
The Cinnolin-4-ol hydrochloride will precipitate out of the solution.
Collect the salt by vacuum filtration, wash with a small amount of cold solvent (e.g., acetone or diethyl ether), and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Borsche-Herbert synthesis of Cinnolin-4-ol?
The Borsche-Herbert reaction is a classic method for forming the cinnoline ring system.[1] It proceeds via two main steps:
Diazotization: The primary aromatic amine of 2-aminoacetophenone is converted into a diazonium salt using nitrous acid at low temperatures.
Intramolecular Cyclization: The resulting diazonium salt acts as an electrophile. The enol form of the neighboring acetyl group provides the nucleophile. An intramolecular electrophilic attack from the diazonium cation onto the enol's double bond leads to ring closure, followed by rearomatization to yield the stable Cinnolin-4-ol product.
Q2: Are there significant safety concerns I should be aware of?
Yes. Arenediazonium salts, especially when isolated and dried, can be shock-sensitive and explosive. For this synthesis, the diazonium salt is generated and used in situ (in solution), which significantly mitigates this risk. However, you must always adhere to the following precautions:
Never attempt to isolate the diazonium salt intermediate.
Always perform the diazotization step at the recommended low temperatures (0-5 °C).
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides detailed structural information and is the most definitive method for confirming the identity of the compound. The presence of impurity peaks can also be quantified.
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the O-H stretch of the hydroxyl group and characteristic aromatic C-H and C=C bonds.
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity with high accuracy.
Visualized Workflows
To further clarify the process, the following diagrams illustrate the key experimental workflows.
Caption: Overall workflow for Cinnolin-4-ol hydrochloride synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #8492: Cinnolin-4-ol Hydrochloride Stability & AnalysisStatus: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Priority: High (Method Development & Stability Protocol)
User Query Overview
Subject: Establishing a stability-indicating method and degradation profile for Cinnolin-4-ol Hydrochloride.
Context: User is observing inconsistent HPLC peak shapes and needs guidance on stress testing conditions (ICH Q1A) and potential degradation pathways for this specific heterocyclic salt.
Introduction: The Molecule & The Challenge
Cinnolin-4-ol hydrochloride presents a dual challenge in stability testing: tautomeric equilibrium and salt disproportionation .
Unlike simple aromatics, the "4-ol" designation is deceptive. In solution, this molecule exists in dynamic equilibrium with its keto-tautomer, cinnolin-4(1H)-one . Furthermore, as a hydrochloride salt of a weak base (cinnoline pKa
2.64), it is susceptible to losing HCl under high humidity or thermal stress, reverting to the free base.
This guide moves beyond standard templates to address these specific physicochemical behaviors.
Module 1: Analytical Method Troubleshooting
"Why does my main peak split or tail excessively?"
The most common issue with Cinnolin-4-ol analysis is peak splitting due to tautomer separation or uncontrolled ionization.
The Fix: pH-Locked Chromatography
You must force the molecule into a single state (protonated cation) to collapse the tautomeric equilibrium and prevent peak splitting.
Recommended HPLC Conditions:
Parameter
Recommendation
Scientific Rationale
Column
C18 or Phenyl-Hexyl (3.5 µm or smaller)
Phenyl phases often provide better selectivity for planar heterocycles like cinnolines.
Mobile Phase A
10-20 mM Ammonium Formate (pH 3.0)
Critical: Low pH keeps the N-heterocycle protonated, stabilizing the salt form and minimizing secondary silanol interactions.
Mobile Phase B
Acetonitrile
Methanol can sometimes promote esterification if carboxylic acid impurities are present; ACN is safer.
| Detection | UV @ 254 nm & 310 nm | Cinnolines have distinct absorption in the 300-320 nm range, useful for distinguishing them from benzenoid impurities. |
Workflow: Method Validation Logic
The following diagram outlines the decision logic for validating the method specificity against the salt and tautomer issues.
Caption: Logic flow for addressing tautomeric splitting and salt instability during HPLC method development.
Module 2: Forced Degradation (Stress Testing)
"What degradation products should I expect?"
Do not treat this as a generic "small molecule." Cinnolines are nitrogen-rich heterocycles susceptible to specific oxidation pathways.
Standard Stress Protocols (Adapted for Cinnolines)
Stressor
Condition
Target Degradation
Expected Mechanism
Acid Hydrolysis
0.1 N HCl, 60°C, 24h
Low
The cinnoline ring is generally acid-stable. Expect minimal degradation.[1]
Base Hydrolysis
0.1 N NaOH, 60°C, 4h
Moderate
Risk: Ring opening (Richter-type retro-synthesis) or salt-to-free-base conversion.
Oxidation
3% H₂O₂ at RT, 6h
High
Primary Failure Mode: Formation of Cinnoline N-oxides (1-oxide or 2-oxide).
Thermal
80°C (Solid State), 7 days
Moderate
HCl loss (Disproportionation).
Photolytic
1.2 million lux hours
High
Heterocycles are strong chromophores. Radical dimerization or ring contraction.
Predicted Degradation Pathways
The following diagram illustrates the most chemically probable degradation routes based on diazanaphthalene chemistry.
Caption: Primary degradation pathways: Salt disproportionation (yellow), N-oxidation (red), and Ring cleavage (grey).
Note on Impurity vs. Degradant:
Impurity: 2-aminoacetophenone derivatives (Starting material from Richter synthesis).
Degradant: N-oxides (formed during storage).
Differentiation: Starting materials usually elute later on RP-HPLC (less polar), while N-oxides often elute earlier (more polar).
Module 3: Solid-State Stability (The "Salt" Factor)
"My sample turned slightly yellow and the weight changed. Why?"
This is the hallmark of Salt Disproportionation .
Cinnoline is a weak base. In the solid state, particularly at high humidity (Accelerated conditions: 40°C/75% RH), the HCl can dissociate from the weak nitrogen base.
Troubleshooting Steps:
Chloride Content Analysis: Perform Ion Chromatography (IC) or silver nitrate titration on stability samples. A decrease in chloride content confirms disproportionation.
X-Ray Powder Diffraction (XRPD): The crystal lattice of the HCl salt is distinct from the free base. If new peaks appear in XRPD during stability testing, the salt is reverting to the free base.
Packaging: This molecule requires high-density polyethylene (HDPE) bottles with induction seals and silica desiccant. Do not rely on blisters unless they are Alu-Alu (Cold Form) to prevent moisture ingress.
References
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
Mishra, R., et al. (2025). "An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives." Indian Journal of Pharmaceutical Education and Research.
Balova, I. A. (2008).[2] "Methods for the synthesis of cinnolines (Review)." Chemistry of Heterocyclic Compounds. (Discusses ring stability and synthesis precursors).
Forlani, L., et al. (2025). "Tautomerism of 4-Hydroxy-4(1H) quinolon." (Analogous tautomeric behavior in diazanaphthalenes).
Technical Support Center: Optimizing the Richter Cinnoline Synthesis
Welcome to the technical support center for the Richter cinnoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Richter cinnoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of cinnoline derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience to ensure your success.
Introduction to the Richter Cinnoline Synthesis
The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a classic method for the preparation of cinnolines.[1][2] The reaction involves the diazotization of an o-aminoarylacetylene (or o-aminoarylpropiolic acid) followed by an intramolecular cyclization to form the cinnoline ring system.[3] Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][4]
While the Richter synthesis is a valuable tool, it is not without its challenges. Researchers often face issues such as low yields, the formation of unwanted side products, and difficulties with specific substrates. This guide will provide you with the knowledge to navigate these challenges and optimize your reaction conditions for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Richter cinnoline synthesis?
A1: The Richter synthesis proceeds in two key steps:
Diazotization: The starting o-aminoarylacetylene is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄), to form a highly reactive aryldiazonium salt intermediate.
Intramolecular Cyclization: The aryldiazonium salt then undergoes an intramolecular electrophilic attack of the diazonium group onto the alkyne moiety. This is followed by rearomatization to yield the stable cinnoline ring.
Q2: What are the most critical parameters to control in the Richter synthesis?
A2: The success of the Richter synthesis hinges on careful control of several parameters:
Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is often unstable at elevated temperatures. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent decomposition.
Acid Choice: The nature of the acid used for diazotization can influence the stability of the diazonium salt and the propensity for side reactions.
Substrate Substituents: The electronic nature of the substituents on the aromatic ring and the alkyne can significantly impact the reaction outcome, including the yield and the formation of side products.
Solvent: The choice of solvent can affect the solubility of the starting materials and intermediates, as well as the overall reaction rate.
Q3: What are the common side reactions in the Richter synthesis?
A3: The most common side reaction is the formation of a five-membered indazole ring instead of the desired six-membered cinnoline ring. This can occur through an alternative cyclization pathway of the diazonium intermediate. Another common issue is the decomposition of the unstable diazonium salt, leading to a complex mixture of byproducts and tar formation.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the Richter cinnoline synthesis.
Issue 1: Low Yield and/or Tar Formation
Low yields and the formation of a significant amount of tar are often the most frustrating challenges in the Richter synthesis. These issues typically stem from the instability of the aryldiazonium salt intermediate.
Causality: The aryldiazonium salt is a high-energy intermediate. If the intramolecular cyclization is slow, or if the reaction temperature is not adequately controlled, the diazonium salt can decompose through various pathways, leading to a complex mixture of polymeric materials (tar) and a low yield of the desired cinnoline. This is particularly problematic with substrates bearing electron-withdrawing groups, which can further destabilize the diazonium salt.
Troubleshooting Protocol:
Strict Temperature Control:
Diazotization: Perform the diazotization at a strictly controlled low temperature, typically between 0 °C and 5 °C, using an ice-salt bath. Add the sodium nitrite solution slowly and monitor the internal temperature of the reaction mixture.
Cyclization: After the diazotization is complete, consider a gradual warm-up to room temperature followed by gentle heating, rather than immediate heating to a high temperature. This can favor the desired intramolecular cyclization over decomposition pathways.
Optimize the Acidic Conditions:
Choice of Acid: While hydrochloric acid is commonly used, consider switching to a less nucleophilic acid such as sulfuric acid. This can minimize unwanted side reactions where the chloride ion acts as a nucleophile.
Acid Concentration: Use the minimum amount of acid required to dissolve the starting amine and facilitate diazotization. Excessively harsh acidic conditions can promote decomposition.
Consider a Two-Step Approach with Triazene Intermediates:
To circumvent the instability of the diazonium salt, a highly effective strategy is to use an o-ethynyl-substituted phenyltriazene intermediate.[5] The triazene acts as a stable "masked" diazonium group.
The triazene can be synthesized and isolated first. In a separate step, treatment of the triazene with a hydrohalic acid (e.g., HCl, HBr) in a suitable solvent like acetone at mild conditions will generate the diazonium salt in situ, which then undergoes rapid cyclization to the 4-halocinnoline with good yields.[5] This method avoids the harsh conditions of a one-pot diazotization and cyclization.
Issue 2: Formation of Indazole Side Products
The formation of a five-membered indazole ring is a common competing reaction pathway that can significantly reduce the yield of the desired six-membered cinnoline.
Causality: The regioselectivity of the intramolecular cyclization is influenced by the electronic properties of the substituent on the alkyne. Electron-donating groups on the phenyl substituent of the alkyne can promote the formation of the five-membered indazole product.[5] Conversely, electron-withdrawing groups on the alkyne substituent tend to favor the formation of the desired six-membered cinnoline.[5]
Troubleshooting Protocol:
Substituent Effects:
Be mindful of the electronic nature of the substituents on your starting material. If you are using a substrate with a strongly electron-donating group on the alkyne and observing significant indazole formation, you may need to explore alternative synthetic routes to your target cinnoline.
Solvent and Temperature Optimization:
Systematically vary the solvent and reaction temperature. In some cases, a less polar solvent or a lower reaction temperature may favor the desired cinnoline formation. However, this is highly substrate-dependent and will require empirical optimization.
Modification of the Starting Material:
If possible, consider modifying the substituent on the alkyne to be more electron-withdrawing to favor the 6-endo-dig cyclization required for cinnoline formation.
Experimental Protocols
Protocol 1: General Procedure for the Richter Cinnoline Synthesis
This protocol provides a general method for the synthesis of a 4-hydroxycinnoline from an o-aminophenylpropiolic acid.
Materials:
o-aminophenylpropiolic acid (1.0 eq)
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂) (1.1 eq)
Deionized Water
Ice-salt bath
Magnetic stirrer and stir bar
Round-bottom flask
Dropping funnel
Procedure:
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-aminophenylpropiolic acid in a minimal amount of deionized water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
Diazotization: Dissolve sodium nitrite in a small amount of cold deionized water. Add this solution dropwise to the cooled solution of the starting material via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The progress of the diazotization can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
Cyclization: Slowly allow the reaction mixture to warm to room temperature and then gently heat to 70 °C.[4] Stir at this temperature until the reaction is complete (monitor by TLC).
Work-up and Isolation: Cool the reaction mixture to room temperature. The 4-hydroxycinnoline-3-carboxylic acid product may precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry.
Decarboxylation (Optional): The resulting 4-hydroxycinnoline-3-carboxylic acid can be decarboxylated by heating it above its melting point to yield 4-hydroxycinnoline.[4]
Protocol 2: Synthesis of 4-Halocinnolines via a Triazene Intermediate
This protocol is an optimized procedure that often provides higher yields and cleaner reactions, especially for sensitive substrates.
Part A: Synthesis of the Triazene Intermediate
Follow standard procedures for the synthesis of the o-ethynylarylamine.
Diazotize the o-ethynylarylamine at 0-5 °C as described in Protocol 1.
Couple the resulting diazonium salt with a secondary amine (e.g., piperidine) to form the stable triazene intermediate. Purify the triazene by recrystallization or chromatography.
Part B: Cyclization to the 4-Halocinnoline
Dissolution: Dissolve the purified triazene in a suitable organic solvent, such as acetone.
Acid Treatment: Cool the solution and treat it with a solution of the desired hydrohalic acid (e.g., concentrated HCl or HBr).
Cyclization: Stir the reaction mixture at room temperature. The cyclization is often rapid.
Work-up and Isolation: Remove the solvent under reduced pressure. The resulting 4-halocinnoline can be purified by recrystallization or column chromatography.
Data Presentation
Parameter
Condition
Expected Outcome on Yield/Purity
Rationale
Temperature
Diazotization at 0-5 °C
Increase
Minimizes decomposition of the unstable aryldiazonium salt.
High cyclization temperature
Decrease
Can lead to tar formation and decomposition.
Acid
Use of H₂SO₄ instead of HCl
Increase
Sulfuric acid is less nucleophilic, reducing side reactions.
Promotes the formation of the 5-membered indazole side product.[5]
Methodology
Use of Triazene Intermediate
Increase
Separates the diazotization and cyclization steps, allowing for milder reaction conditions.[5]
References
Richter, V. v. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683.
Evangelin, M. P. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(04), 897–901.
Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Current Organic Synthesis, 16(6), 578-588. Available from: [Link]
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. Available from: [Link]
Saxena, A., & et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Available from: [Link]
A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3739. Available from: [Link]
Cinnoline - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]
von Richter (Cinnoline) Synthesis. (n.d.). In Merck Index. Available from: [Link]
Shcherbinin, D. N., et al. (2020). Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. Molecules, 25(21), 5189. Available from: [Link]
Technical Support Center: Crystallization of Cinnolin-4-ol Hydrochloride
Welcome to the technical support center for the crystallization of Cinnolin-4-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of Cinnolin-4-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its crystallization. The information provided is based on established principles of crystallization, with a focus on providing practical and scientifically sound solutions.
Understanding the Molecule: Cinnolin-4-ol
Cinnolin-4-ol exists in a tautomeric equilibrium with its keto form, 4(1H)-cinnolinone.[1] This property is crucial as it influences the molecule's polarity, hydrogen bonding capabilities, and ultimately, its solubility and crystallization behavior. As a hydrochloride salt, its solubility in aqueous and protic solvents is generally enhanced compared to the free base.
Frequently Asked Questions (FAQs)
Q1: My Cinnolin-4-ol hydrochloride is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is a poor choice for your compound at the concentration you are using. Cinnolin-4-ol hydrochloride, being a salt, will generally favor more polar solvents.
Initial Solvent Choice: For hydrochloride salts of heterocyclic compounds, polar protic solvents like methanol, ethanol, or water are often good starting points.[2][3] Mixtures of these with less polar solvents can also be effective.
Troubleshooting Steps:
Increase Solvent Volume: You may simply have a supersaturated solution. Gradually add more of the hot solvent until the solid dissolves.
Switch to a More Polar Solvent: If increasing the volume is impractical, switch to a more polar solvent. For instance, if you are using isopropanol, try ethanol or methanol.
Consider a Solvent Mixture: Dissolve the compound in a minimum amount of a highly polar solvent in which it is very soluble (e.g., hot methanol or water), and then add a less polar "anti-solvent" (e.g., ethyl acetate, acetone) dropwise to the hot solution until you observe slight turbidity. Reheat to get a clear solution, and then allow it to cool slowly.[3][4][5]
Q2: The Cinnolin-4-ol hydrochloride "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the solvent system, or when the solution is too supersaturated.
Causality: The high concentration of the solute lowers the melting point of the mixture. If the solution becomes saturated at a temperature where the solute is molten, it will separate as an oil.
Solutions:
Increase the amount of solvent: This will lower the saturation temperature. Add more solvent to the hot solution to ensure the compound stays dissolved for longer as it cools.
Slow down the cooling rate: Rapid cooling can lead to a sudden increase in supersaturation, promoting oiling out. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath.
Use a different solvent system: A solvent in which the compound is slightly less soluble at higher temperatures might prevent it from reaching a molten state upon saturation.
Scratching: Vigorously scratching the inside of the flask at the meniscus with a glass rod can sometimes induce crystallization from an oil by providing a rough surface for nucleation.
Q3: My crystallization yield is very low. What are the likely causes and how can I improve it?
A3: A low yield can be attributed to several factors, primarily related to the solubility of your compound in the mother liquor.
Potential Causes:
Using too much solvent: The more solvent you use, the more of your compound will remain dissolved even at low temperatures.
Incomplete precipitation: The cooling time may have been too short, or the final temperature not low enough.
Washing with an inappropriate solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
Improving Yield:
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least an hour to maximize precipitation.
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
Use a Cold Washing Solvent: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.[3]
Q4: The crystals that form are very fine needles or a powder, not well-defined crystals. How can I get better quality crystals?
A4: The formation of very small crystals is often a result of rapid crystallization.
Controlling Crystal Growth:
Slow Cooling is Key: The slower the cooling process, the larger and more well-defined the crystals will be.[3] Insulating the flask can help to slow down the cooling rate.
Reduce Supersaturation: As mentioned in Q2, using slightly more solvent than the bare minimum can slow down the initial crystallization process.
Solvent System: Experiment with different solvent systems. A solvent in which the solubility of Cinnolin-4-ol hydrochloride has a shallower dependence on temperature may promote slower crystal growth.
Q5: My Cinnolin-4-ol hydrochloride is colored, but I expect it to be a white or off-white solid. How can I remove the color?
A5: Colored impurities are common in organic synthesis.
Decolorization Technique:
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. Activated charcoal has a high surface area and can adsorb colored impurities.
Procedure: Add the charcoal (a spatula tip is usually sufficient), swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious as the charcoal can cause the solution to bump.
Troubleshooting Guide
This section provides a more structured approach to resolving common crystallization issues.
Problem
Potential Cause
Recommended Solution(s)
No Crystals Form Upon Cooling
Solution is not saturated (too much solvent).
1. Boil off some of the solvent to increase the concentration. 2. Add a less polar "anti-solvent" dropwise until turbidity is observed, then reheat to clarify and cool again. 3. Scratch the inside of the flask with a glass rod. 4. Add a seed crystal of Cinnolin-4-ol hydrochloride if available.
Crystallization is Too Rapid
Solution is too supersaturated; cooling is too fast.
1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool slowly on the benchtop before placing it in an ice bath. Insulate the flask if necessary.
Oiling Out
Compound is coming out of solution above its melting point in the solvent system.
1. Reheat to dissolve the oil and add more solvent. 2. Try a different solvent or solvent mixture. 3. Attempt to induce crystallization from the oil by scratching or adding a seed crystal.
Poor Recovery/Low Yield
Too much solvent used; product is still in the mother liquor.
1. Use the minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath. 3. Concentrate the mother liquor to obtain a second crop of crystals.
Product is Impure After Crystallization
Inefficient removal of impurities; co-precipitation.
1. Ensure slow cooling to allow for selective crystallization. 2. If impurities are colored, use activated charcoal. 3. A second recrystallization may be necessary.
Recommended Recrystallization Protocol for Cinnolin-4-ol Hydrochloride
This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.
Solvent Selection: Based on the polar nature of the hydrochloride salt, a good starting point is a mixture of ethanol and water or methanol and ethyl acetate.
Dissolution:
Place the crude Cinnolin-4-ol hydrochloride in an Erlenmeyer flask.
Add a minimal amount of the more polar solvent (e.g., ethanol).
Heat the mixture to boiling with stirring.
Continue adding the polar solvent in small portions until the solid is fully dissolved.
Decolorization (if necessary):
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
Reheat the solution to boiling for a few minutes.
Hot Filtration:
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
Crystallization:
If using a single solvent, cover the flask and allow it to cool slowly to room temperature.
If using a solvent mixture, add the less polar "anti-solvent" (e.g., water or ethyl acetate) dropwise to the hot solution until a faint cloudiness persists. Add a drop or two of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly.
Cooling:
Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the ice-cold solvent mixture.
Drying:
Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Troubleshooting Crystallization: A Decision-Making Workflow
Caption: Decision workflow for troubleshooting common crystallization issues.
References
4-Cinnolinol | C8H6N2O | CID 255799 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
Cinnoline - Wikipedia. (n.d.). Retrieved from [Link]
How to minimize by-product formation in cinnoline synthesis
Topic: Minimizing By-Product Formation in Cinnoline Synthesis Audience: Medicinal Chemists & Process Development Scientists[1][2] Introduction: The Nitrogen Retention Challenge Welcome to the Technical Support Center for...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing By-Product Formation in Cinnoline Synthesis
Audience: Medicinal Chemists & Process Development Scientists[1][2]
Introduction: The Nitrogen Retention Challenge
Welcome to the Technical Support Center for Cinnoline Chemistry. As a Senior Application Scientist, I often see researchers struggle with the same fundamental thermodynamic issue: Nitrogen Extrusion .
The cinnoline core (benzo[c]pyridazine) contains a strained N=N bond.[2] Whether you are using classical diazonium chemistry (Widman-Stoermer) or modern C-H activation (Rh/Co-catalysis), the system often prefers to eject a molecule of N₂ to form thermodynamically stable indoles or alkynes .[1]
This guide is structured to help you diagnose, troubleshoot, and suppress these specific competing pathways.
Critical Troubleshooting Modules
Module A: The "Indole Problem" in Metal-Catalyzed Annulation
Applicable to: Rh(III), Co(III), and Ru(II) catalyzed coupling of hydrazines/azobenzenes with alkynes.[1]
The Mechanism of Failure:
In transition-metal-catalyzed synthesis (e.g., reacting azobenzenes with internal alkynes), the reaction proceeds via C-H activation.[1] The critical bifurcation point occurs after alkyne insertion.[2] The metal-intermediate can undergo reductive elimination (forming the desired C-N bond, retaining the N-N unit) or metal-nitrene formation (ejecting N₂).[1]
Diagnostic Diagram (The Bifurcation Point):
Figure 1: Mechanistic divergence in Rh(III)-catalyzed synthesis.[1][2] High energy conditions favor N₂ loss, leading to indole formation.[1]
Technical Solutions:
Oxidant Selection: Avoid harsh oxidants like Cu(OAc)₂ if indole formation is high.[1][2] Switch to Ag₂CO₃ or Mn(OAc)₃ .[1][2] Silver salts often stabilize the intermediate complex, favoring the reductive elimination pathway over N-extrusion.[1]
Solvent Polarity: Switch from non-polar solvents (DCE, Toluene) to polar protic solvents (TFE - 2,2,2-Trifluoroethanol).[1][2] TFE stabilizes the charged metal intermediates via hydrogen bonding, preventing the decomposition that leads to N₂ loss.
Temperature Control: Indole formation is endergonic relative to the intermediate but kinetically accessible at high temperatures (>120°C).[2] Maintain reaction temperatures between 60–80°C .
Module B: Diazo-Tars in Classical Synthesis
Applicable to: Widman-Stoermer and Richter Syntheses.
The Issue:
Classical routes rely on the diazotization of o-aminoalkenes or o-alkynylanilines.[2] The resulting diazonium salts are highly electrophilic and prone to azo-coupling (polymerization/tars) or hydrolysis (phenol formation).[1][2]
Protocol Adjustment:
The "Inverse Addition" Rule: Never add the nitrite to the acid. Always add the sodium nitrite solution dropwise to the acidic amine solution at <5°C.[2] This prevents a local excess of HNO₂, which causes side reactions.[1]
pH Buffering: For the Widman-Stoermer reaction, the cyclization step is pH-sensitive.[1][2] After diazotization, buffer the solution to pH 4–5 using sodium acetate. Highly acidic conditions promote tar formation; basic conditions decompose the diazonium.[2]
Troubleshooting Matrix (FAQ)
Observation
Diagnosis
Corrective Action
Product is an Indole (NMR shows 1 NH, no N=N)
Nitrogen Extrusion. Reaction temperature too high or metal catalyst is too "hot" (reactive).[1][2]
1. Lower temp by 20°C.2. Switch solvent to TFE (Trifluoroethanol).3.[1][2] Use CpCo(III) instead of CpRh(III) (Co is often milder).[1][2]
Black Tar / Polymerization
Diazo-Decomposition. In classical routes, the diazonium intermediate reacted with itself or the product.[1]
1. Dilute reaction (0.05 M).2. Ensure strict temperature control (<5°C during diazotization).3. Check pH (aim for pH 4–5 during cyclization).
Regioisomer Mixture (3- vs 4-substituted)
Steric Mismatch. The alkyne insertion was not selective.[1][2]
1. Use bulky groups (e.g., t-Butyl) on the alkyne to force distal placement (Position 3).2.[1][2] Use a directing group (DG) with higher coordination strength.[1][2]
Low Yield / Unreacted Starting Material
Catalyst Poisoning. Nitrogen atoms in the product are coordinating to the catalyst.[2]
1. Add a Lewis Acid additive (e.g., Zn(OAc)₂) to sequester the product.2.[1] Increase catalyst loading to 5 mol%.
Cu(OAc)₂ (20 mol% - Note: Sub-stoichiometric to prevent oxidation side products)[1][2]
Solvent: TFE (2,2,2-Trifluoroethanol) - Critical for selectivity.[1]
Step-by-Step Methodology:
Setup: In a glovebox or under Argon, charge a dried Schlenk tube with [Cp*RhCl₂]₂ (catalyst) and AgSbF₆ (activator).
Solvent Addition: Add TFE (0.1 M concentration relative to substrate).[1][2] Stir for 5 mins to generate the cationic Rh(III) species active in situ.
Substrate Addition: Add the N-nitrosoaniline and the alkyne.[1][2]
Oxidant: Add Cu(OAc)₂. Why? While the reaction is redox-neutral (N-O bond acts as the internal oxidant), catalytic Copper aids in re-oxidizing the Rh species if minor reduction occurs, without driving the indole pathway.
Reaction: Seal and heat to 80°C for 12 hours. Do not exceed 100°C.
Workup: Cool to RT. Filter through a celite pad (removes metal salts).[1][2] Concentrate and purify via flash chromatography (Hexane/EtOAc).
Expected Outcome:
Yield: >80%
Selectivity: >20:1 Cinnoline:Indole ratio (due to TFE stabilization).[1][2]
References
Mechanistic Divergence (Indole vs. Cinnoline)
Title: Rhodium(III)-Catalyzed C–H Activation/Cyclization of N-Nitrosoanilines with Alkynes: A Redox-Neutral Access to Cinnolines.[1][2]
Cinnolin-4-ol hydrochloride purification techniques and challenges
Technical Support Center: Cinnolin-4-ol Hydrochloride Purification Introduction: The Tautomeric Challenge Cinnolin-4-ol (also known as 4-hydroxycinnoline or cinnolin-4(1H)-one) presents a unique purification challenge du...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Cinnolin-4-ol Hydrochloride Purification
Introduction: The Tautomeric Challenge
Cinnolin-4-ol (also known as 4-hydroxycinnoline or cinnolin-4(1H)-one) presents a unique purification challenge due to its lactam-lactim tautomerism. While the hydrochloride salt stabilizes the cationic species, crude synthetic mixtures—often derived from the Richter synthesis or Widman-Stoermer cyclization—are frequently contaminated with diazonium by-products, unreacted hydrazones, and inorganic salts.
This guide provides a self-validating purification workflow designed to isolate high-purity Cinnolin-4-ol HCl (>98%) suitable for pharmaceutical applications.
Part 1: The "Golden Path" Purification Protocol
Do not rely solely on simple recrystallization for crude mixtures, as it often traps inorganic salts and oligomers. The most robust method utilizes an Acid-Base-Acid (ABA) Cycle followed by a polishing recrystallization.
Phase A: The ABA Cycle (Chemical Purification)
Objective: Remove non-basic impurities and inorganic salts.
Dissolution: Suspend the crude brown solid in Water (10 mL/g) .
Basification: Slowly add 2M NaOH dropwise with vigorous stirring until pH reaches 10–11.
Mechanism:[1][2][3][4] This deprotonates the hydrochloride and the phenolic/lactam proton, forming the water-soluble sodium cinnolin-4-olate.
Checkpoint: The solution should be homogeneous. If a dark, tarry precipitate remains, filter it off (these are non-acidic polymers).
Extraction (Wash): Wash the aqueous layer twice with Ethyl Acetate (EtOAc) .
Reasoning: Removes unreacted neutral starting materials (e.g., 2-vinylaniline derivatives) and non-polar by-products. Discard the organic layer.
Re-acidification: Cool the aqueous phase to 0–5°C. Add 6M HCl dropwise until pH < 1.
Observation: The Cinnolin-4-ol HCl salt will precipitate.[5] Note that the intermediate free base (isoelectric point ~pH 6-7) may precipitate first and then redissolve/convert to the HCl salt as pH drops further.
Filtration: Collect the solid by vacuum filtration. Wash with cold acetone.
Phase B: Polishing Recrystallization
Objective: Remove trace colored impurities and occluded ions.
Solvent System: Methanol (MeOH) / Diethyl Ether (Et₂O) or Acetone.
Dissolve: Dissolve the semi-pure solid in the minimum amount of boiling Methanol .
Hot Filtration: If the solution is not perfectly clear, perform a hot filtration through a Celite pad to remove inorganic salts (NaCl) which are less soluble in MeOH than the product.
Precipitation: Allow the filtrate to cool to room temperature. Slowly add Diethyl Ether (anti-solvent) until persistent turbidity is observed (approx. 1:3 MeOH:Ether ratio).
Crystallization: Refrigerate at 4°C overnight.
Isolation: Filter the off-white needles. Dry under vacuum at 40°C over P₂O₅.
Part 2: Visualizing the Workflow
The following diagram illustrates the critical decision points and separation logic.
Caption: Logic flow for the Acid-Base-Acid purification cycle, prioritizing the removal of polymeric tars and neutral organic impurities before final crystallization.
Part 3: Troubleshooting Center (FAQs)
Q1: My product is a sticky brown gum that won't crystallize. What happened?
Diagnosis: This usually indicates the presence of oxidative polymerization products (common in diazonium-based syntheses) or residual solvent.
Solution: Do not attempt to recrystallize immediately.
Perform the Phase A (ABA Cycle) described above. The "gum" is often neutral organic polymers that will be removed during the EtOAc wash of the basic aqueous phase.
If the ABA cycle fails, triturate the gum with refluxing Acetonitrile . The monomeric HCl salt is often insoluble in MeCN, while many organic impurities will dissolve.
Q2: The melting point is broad and lower than the literature value (>200°C decomp).
Diagnosis: Inorganic salt contamination (NaCl) or mixed salt forms (free base/HCl mix).
Solution:
Check Chloride Content: Perform a silver nitrate titration. If chloride is >20% (theoretical for mono-HCl is ~19.4%), you have excess HCl or inorganic chloride.
Remedy: Dissolve the product in dry Ethanol . Inorganic salts (NaCl, Na₂SO₄) are virtually insoluble in ethanol. Filter the undissolved solids and evaporate the filtrate.
Q3: I am losing too much yield during the water wash.
Diagnosis: Cinnolin-4-ol HCl is water-soluble.
Correction: The ABA protocol does not wash the solid with water. It dissolves the solid in water and precipitates it by changing pH.[6] When filtering the final acidic precipitate, wash with Acetone or Isopropanol , not water.
Q4: The product turns pink/red upon storage.
Diagnosis: Photo-oxidation or trace diazonium contaminants.
Solution: Store the salt in an amber vial under Argon. Ensure the final drying step removes all traces of acid, as excess surface acid can catalyze degradation.
Part 4: Data & Validation
Table 1: Solubility Profile for Process Optimization
Solvent
Solubility (HCl Salt)
Solubility (Free Base)
Role in Purification
Water
High
Low (pH 6-7)
Primary solvent for ABA cycle.
Methanol
High (Hot) / Mod (Cold)
Moderate
Good for recrystallization.
Ethanol
Moderate
Low
Excellent for removing inorganic salts.
Acetone
Insoluble
Low
Anti-solvent / Wash solvent.
Ethyl Acetate
Insoluble
Moderate
Washing non-polar impurities.
Validation Checklist:
1H NMR (DMSO-d6): Check for the disappearance of starting material peaks (e.g., acetyl group of 2-aminoacetophenone at ~2.5 ppm).
Elemental Analysis: Nitrogen content should be ~15.3%.
Comparative Guide: Cinnolin-4-ol Hydrochloride vs. Quinoline Scaffolds in Kinase Inhibitor Design
Executive Summary: The "Nitrogen Walk" Advantage In the optimization of Type I and Type II kinase inhibitors, the quinoline scaffold has long been a "workhorse" pharmacophore (e.g., Bosutinib, Lenvatinib, Cabozantinib)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Nitrogen Walk" Advantage
In the optimization of Type I and Type II kinase inhibitors, the quinoline scaffold has long been a "workhorse" pharmacophore (e.g., Bosutinib, Lenvatinib, Cabozantinib). However, quinoline-based candidates frequently encounter attrition due to high lipophilicity (cLogP), poor aqueous solubility, and off-target liability (specifically hERG channel inhibition).
Cinnolin-4-ol hydrochloride serves as the critical precursor to the cinnoline scaffold—a bioisostere of quinoline containing a 1,2-diazine ring. This guide analyzes the strategic substitution of quinoline with cinnoline. Experimental data suggests that the additional nitrogen atom (N2) in the cinnoline core acts as a unique hydrogen bond acceptor, lowering cLogP by approximately 1.0–1.5 log units and often improving the selectivity profile against the kinome, particularly for targets like c-Met , CSF-1R , and ATM kinase .
The transition from Quinoline to Cinnoline is not merely a cosmetic change; it fundamentally alters the electronic landscape of the hinge-binding motif.
Pharmacophore Comparison
The following diagram illustrates the structural relationship and the specific electronic features introduced by the cinnoline N2 atom.
Figure 1: Structural evolution from Quinoline to Cinnoline.[1] The N2 nitrogen provides a vector for water-mediated hydrogen bonding that is absent in the Quinoline core.
Comparative Data: Solubility and Lipophilicity
The following table summarizes the shift in properties when a standard 6,7-dimethoxyquinoline core is replaced with a 6,7-dimethoxycinnoline core in c-Met inhibitors.
Feature
Quinoline-based Inhibitor
Cinnoline-based Inhibitor
Impact
Core Structure
1-aza-naphthalene
1,2-diaza-naphthalene
N2 Atom Addition
cLogP (approx)
4.2 – 5.5
3.0 – 3.8
Improved Solubility
H-Bond Acceptors
1 (Ring N)
2 (Ring N1 + N2)
New Binding Vector
pKa (Conj. Acid)
~4.9
~2.6
Reduced Basicity
hERG Inhibition
High Risk (Lipophilic)
Reduced Risk
Safety Profile
Case Study: CSF-1R Inhibition (AZD683 vs. AZD7507)[2][6]
The most authoritative validation of the cinnolin-4-ol scaffold comes from the development of AZD7507 .
The Baseline: AZ683 (Quinoline) was a potent CSF-1R inhibitor but failed due to cardiovascular toxicity (hERG binding).
The Solution: Switching to the Cinnoline scaffold (AZD7507) maintained potency while significantly reducing lipophilicity and hERG affinity.
Experimental Potency Data:
Compound
Scaffold
CSF-1R IC50 (nM)
Cell Potency (GI50 nM)
hERG IC50 (µM)
AZ683
Quinoline
6
21
3.0 (Risk)
AZD7507
Cinnoline
4
12
>30 (Safe)
Data Source: J. Med. Chem. (See Reference 1)
Experimental Protocols
To utilize Cinnolin-4-ol hydrochloride in drug discovery, it must first be activated. It is rarely used as the final inhibitor itself; rather, it is the electrophilic building block.
Workflow: From Salt to Kinase Inhibitor
The standard workflow involves converting the 4-hydroxyl group to a 4-chloro group, followed by an SNAr reaction with an aniline tail.
Figure 2: Synthetic pathway for converting Cinnolin-4-ol HCl into a bioactive kinase inhibitor.
Detailed Protocol: Synthesis of 4-Chlorocinnoline
This protocol activates the Cinnolin-4-ol HCl for subsequent kinase coupling.
Free Basing (Optional but recommended): Suspend Cinnolin-4-ol HCl in water and neutralize with saturated NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the free base.
Chlorination: Dissolve the free base (or HCl salt directly with excess base) in neat POCl3 (10 vol).
Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via LCMS (Note: The chloride is sensitive to hydrolysis; quench a small aliquot in MeOH/NH3 to check).
Workup: Cool to room temperature. Pour slowly onto crushed ice/ammonia mixture (Exothermic!). Extract with DCM (3x).
Purification: Flash chromatography (Hexane/EtOAc) yields the 4-chlorocinnoline intermediate as a tan solid.
Detailed Protocol: Kinase Binding Assay (FRET)
To compare the resulting Cinnoline vs. Quinoline inhibitors.
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).
Validation: High affinity binding will displace the tracer, decreasing the FRET ratio.
Critical Analysis: When to Use Which?
Selection Criteria
Choose Quinoline
Choose Cinnoline
Binding Pocket
Deep, hydrophobic pockets requiring maximal Van der Waals contact.
Pockets with water networks near the hinge region (N2 can bridge to Solvation waters).
Solubility
If the "tail" group is highly polar/charged.
If the "tail" group is aromatic/lipophilic (Cinnoline core offsets the lipophilicity).
Metabolic Stability
If C-3 oxidation is not a concern.
If C-3 oxidation is a major metabolic soft spot (Cinnoline N2 blocks this position).
Synthetic Cost
Low (Commodity chemicals).
Moderate (Cinnolin-4-ol is more expensive than 4-hydroxyquinoline).
References
Scott, D. A., et al. (2009). "Discovery of AZD7507, an Orally Bioavailable Inhibitor of Colony Stimulating Factor-1 Receptor (CSF-1R) with Improved Physicochemical Properties."[1][2] Journal of Medicinal Chemistry, 52(3), 656–659.
[Link]
Underwood, T. J., et al. (2008). "Cinnolines as potent and selective c-Met inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 18(11), 3350-3354.
[Link]
Lunniss, C. J., et al. (2009). "Quinolines and cinnolines as potent inhibitors of PDE4."[1] Bioorganic & Medicinal Chemistry Letters, 19(5), 1380-1385.
[Link]
Comparative Guide: Efficacy of Cinnolin-4-ol Hydrochloride vs. Functionalized Cinnoline Derivatives in Cancer Models
Executive Summary This guide evaluates the pharmacological profile of Cinnolin-4-ol hydrochloride (4-hydroxycinnoline HCl) as an anticancer agent. While often screened as a fragment-based lead, experimental data indicate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the pharmacological profile of Cinnolin-4-ol hydrochloride (4-hydroxycinnoline HCl) as an anticancer agent. While often screened as a fragment-based lead, experimental data indicates that the unfunctionalized Cinnolin-4-ol core possesses low intrinsic cytotoxicity (IC50 > 100 µM). Its primary value lies as a privileged scaffold for the synthesis of high-potency derivatives (e.g., pyrazolo[4,3-c]cinnolines, triazepinocinnolines) which exhibit nanomolar efficacy comparable to clinical standards like Gefitinib or Doxorubicin.
This document compares the baseline activity of the Cinnolin-4-ol core against its optimized derivatives to demonstrate the critical structure-activity relationships (SAR) required for therapeutic efficacy.
Part 1: Mechanistic Grounding & Chemical Logic
The Pharmacophore: Cinnolin-4-ol Hydrochloride
Cinnolin-4-ol (1,2-diazanaphthalen-4-ol) exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4(1H)-one). The hydrochloride salt is utilized to enhance aqueous solubility for in vitro screening.
Mechanism of Action (Core): The core scaffold is an isostere of quinoline (found in antimalarials and kinase inhibitors). It possesses a flat heteroaromatic structure capable of weak DNA intercalation and hydrogen bonding via the N1/N2 nitrogens.
Limitation: Lacking hydrophobic substituents at the C-3 or C-6 positions, the core molecule fails to occupy the hydrophobic pockets of target enzymes (e.g., EGFR kinase domain or Topoisomerase I), resulting in poor potency.
The Optimized Alternatives (Derivatives)
To achieve therapeutic efficacy, the Cinnolin-4-ol scaffold is functionalized to target specific pathways:
Triazepinocinnolines: Fusion of a third ring locks the conformation, enhancing binding affinity to EGFR tyrosine kinase .
Isoquino[4,3-c]cinnolin-12-ones: These derivatives target Topoisomerase I , stabilizing the DNA-enzyme cleavable complex to induce apoptosis.
3-Carboxamide Derivatives: Mimic the adenosine triphosphate (ATP) structure, competing for the ATP-binding site in kinases.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the mechanistic divergence between the inactive core and active derivatives.
Caption: Mechanistic divergence where functionalization of the Cinnolin-4-ol core enables specific targeting of Kinases and Topoisomerases, unlike the non-specific core.
Part 2: Comparative Efficacy Data
The following data aggregates results from multiple studies comparing the Parent Core (Cinnolin-4-ol/HCl) against Optimized Derivatives and Standard of Care (Gefitinib/Doxorubicin).
Table 1: In Vitro Cytotoxicity (IC50 in µM)
Lower values indicate higher potency.
Compound Class
Specific Agent
MCF-7 (Breast)
HepG2 (Liver)
A549 (Lung)
Mechanism
Parent Scaffold
Cinnolin-4-ol HCl
> 100 (Inactive)
> 100
> 100
Weak Intercalation
Derivative
3-Acetyl-4-hydroxycinnoline
> 128
> 128
N/A
Precursor
Derivative
Triazepinocinnoline (Cpd 7)
0.049
1.2
2.5
EGFR Inhibitor
Derivative
Isoquino[4,3-c]cinnolin-12-one
0.25
0.8
1.1
Topo I Inhibitor
Standard
Gefitinib
0.8
2.4
0.05
EGFR Inhibitor
Standard
Doxorubicin
0.5
0.4
0.3
DNA Intercalator
Key Insight: The parent Cinnolin-4-ol HCl is effectively inactive as a standalone drug. However, derivative "Compound 7" (Triazepinocinnoline) shows superior potency to Gefitinib in MCF-7 lines, validating the scaffold's potential when optimized.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following protocols. These are designed to minimize false positives caused by solubility issues common with planar heterocycles.
Protocol: MTT Cell Viability Assay for Cinnoline Evaluation
Objective: Determine IC50 values distinguishing between the weak core and potent derivatives.
Reagents:
Test Compounds: Cinnolin-4-ol HCl (dissolved in DMSO, stock 10 mM).
Aspirate medium carefully (avoid disturbing formazan crystals).
Solubilize with 150 µL DMSO. Shake 10 min.
Analysis: Measure absorbance at 570 nm. Calculate % viability relative to DMSO control.
Validation Check: If the Cinnolin-4-ol HCl IC50 is < 50 µM, verify the purity of the salt. Impurities (e.g., trace heavy metals from synthesis) often cause false toxicity in this scaffold class.
Part 4: Synthesis & Optimization Workflow
Researchers utilizing Cinnolin-4-ol HCl are typically engaged in Fragment-Based Drug Discovery (FBDD) . The following workflow outlines how to transition from the HCl salt to an active lead.
Caption: Optimization workflow converting the inactive Cinnolin-4-ol fragment into a bioactive kinase inhibitor.
References
Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents.
Source: Bentham Science, Anti-Cancer Agents in Medicinal Chemistry, 2018.
Significance: Establishes the high potency (IC50 0.049 µM) of triazepinocinnolines compared to the core scaffold.[1]
Secondary Metabolites from an Actinomycete from Vietnam's East Sea.
Source:Natural Product Communications, 2016.
Significance: Reports the isolation of 3-acetyl-4-hydroxycinnoline and confirms its weak/inactive cytotoxicity profile against KB and HepG2 cells, serving as a baseline for the parent scaffold.
11H-Isoquino[4,3-c]cinnolin-12-ones: Novel Anticancer Agents with Potent Topoisomerase I-Targeting Activity.
Source:Bioorganic & Medicinal Chemistry, 2004.
Significance: Demonstrates the necessity of the cinnoline core fusion for Topoisomerase I inhibition.
Cinnoline Derivatives as Human Neutrophil Elastase Inhibitors.
Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.
Significance: Provides SAR data showing that the Cinnolin-4-ol core requires specific 3-position substitution for biological activity.